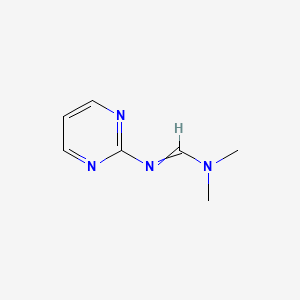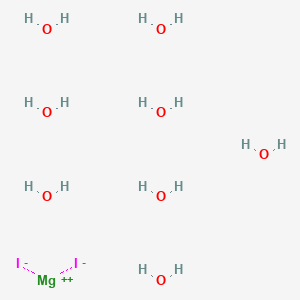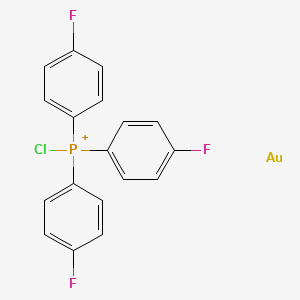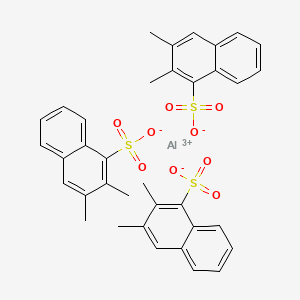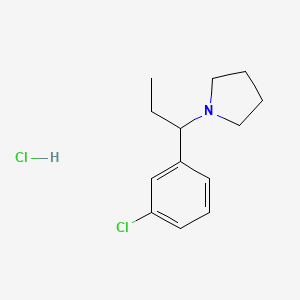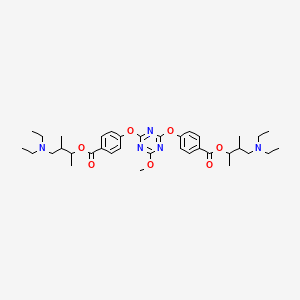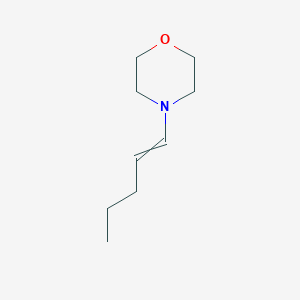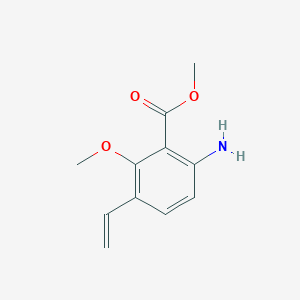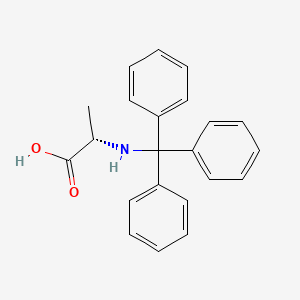
1,6-Indandiol, 2-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Indandiol, 2-amino- is an important organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is a derivative of indane, a bicyclic hydrocarbon, and contains both amino and hydroxyl functional groups. The presence of these functional groups makes it a versatile building block in organic synthesis and a valuable intermediate in the production of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Indandiol, 2-amino- can be achieved through several methods. One common approach involves the conversion of indene to cis-(1S,2R)-indandiol using mutants of Pseudomonas putida F1 . This biocatalytic process involves the use of toluene dioxygenase to convert indene to cis-dihydrodiol, followed by further chemical transformations to obtain the desired product.
Another method involves the Ritter reaction on indene oxide, which provides a practical route for the synthesis of enantiopure cis-1-amino-2-indanol . This strategy starts with the reaction of indene with hydrogen peroxide to form indene oxide, which is then subjected to the Ritter reaction to yield the desired compound.
Industrial Production Methods
Industrial production of 1,6-Indandiol, 2-amino- typically involves large-scale biocatalytic processes using engineered microbial strains. These processes are optimized for high yield and enantioselectivity, making them suitable for the production of pharmaceutical-grade compounds. The use of bioreactors and continuous fermentation techniques further enhances the efficiency and scalability of these production methods.
化学反应分析
Types of Reactions
1,6-Indandiol, 2-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl functional groups, which can participate in nucleophilic and electrophilic processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides to introduce various substituents onto the aromatic ring.
Major Products Formed
The major products formed from these reactions include various substituted indanols, indanones, and indanamines. These products are valuable intermediates in the synthesis of more complex organic molecules and pharmaceuticals.
科学研究应用
1,6-Indandiol, 2-amino- has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In organic chemistry, it serves as a chiral building block for the synthesis of ligands, catalysts, and chiral auxiliaries . These compounds are widely used in asymmetric catalysis and enantioselective synthesis.
In medicinal chemistry, 1,6-Indandiol, 2-amino- is a key intermediate in the synthesis of HIV protease inhibitors, such as Indinavir sulfate (Crixivan®), which is used in the treatment of acquired immunodeficiency syndrome (AIDS) . It is also incorporated into bioactive structures for the development of anti-malarial drugs and other therapeutic agents.
作用机制
The mechanism of action of 1,6-Indandiol, 2-amino- involves its interaction with specific molecular targets and pathways. In the case of its use as a chiral auxiliary or ligand, the compound facilitates the formation of chiral complexes that enhance the enantioselectivity of catalytic reactions. This is achieved through the rigid cyclic structure of the indanol moiety, which provides a stable chiral environment for the reaction.
In medicinal applications, the compound acts as a precursor to bioactive molecules that inhibit specific enzymes or receptors. For example, in the synthesis of HIV protease inhibitors, the compound is converted into a structure that binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .
相似化合物的比较
1,6-Indandiol, 2-amino- can be compared with other similar compounds, such as 1-amino-2-indanol and 1,2-indanedione. These compounds share similar structural features but differ in their functional groups and reactivity.
1-Amino-2-indanol: This compound is also used as a chiral building block and ligand in asymmetric catalysis.
1,2-Indanedione: This diketone compound is used as a substrate in enantioselective hydrogenation reactions.
The uniqueness of 1,6-Indandiol, 2-amino- lies in its dual functional groups, which provide versatility in chemical transformations and applications in both synthetic and medicinal chemistry.
属性
CAS 编号 |
67293-03-2 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
2-amino-2,3-dihydro-1H-indene-1,6-diol |
InChI |
InChI=1S/C9H11NO2/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8-9,11-12H,3,10H2 |
InChI 键 |
GRPOWBVKVOZQPW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C2=C1C=CC(=C2)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



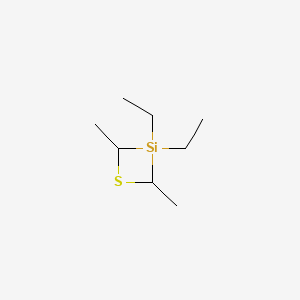
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
